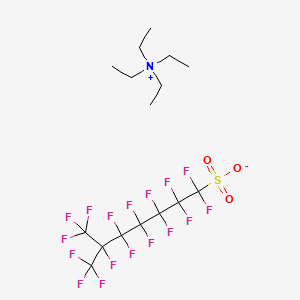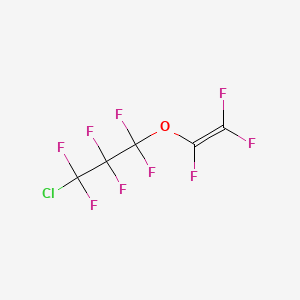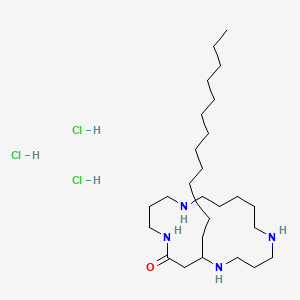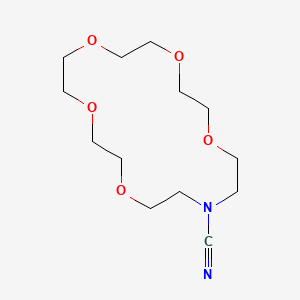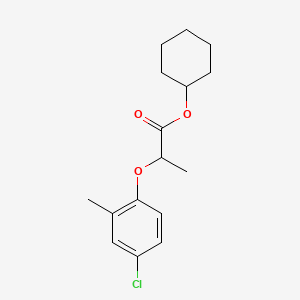
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of hydrogen atoms at specific positions on the uracil ring with 3-bromo-6-methoxybenzyl and 5-fluoro groups. These modifications impart unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- typically involves multi-step organic reactions. One common approach starts with the preparation of 3-bromo-6-methoxybenzyl chloride, which is then reacted with 5-fluorouracil under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
化学反应分析
Types of Reactions
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-6-methoxybenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield dehalogenated products.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include substituted uracil derivatives, dehalogenated uracil, and hydroxylated benzyl derivatives, depending on the specific reaction and conditions used.
科学研究应用
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties, such as polymers and coatings.
作用机制
The mechanism of action of Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- involves its interaction with molecular targets, such as enzymes and receptors, within biological systems. The 5-fluoro group is known to enhance the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and cell division, leading to potential anticancer effects. Additionally, the 3-bromo-6-methoxybenzyl group may interact with other cellular targets, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
3-Bromo-6-methoxybenzyl derivatives: Compounds with similar benzyl substitutions that exhibit various biological activities.
Other substituted uracils: Compounds with different substituents on the uracil ring, each with unique chemical and biological properties.
Uniqueness
Uracil, 3-(3-bromo-6-methoxybenzyl)-5-fluoro- is unique due to the combination of the 5-fluoro and 3-bromo-6-methoxybenzyl groups, which impart distinct chemical reactivity and biological activity
属性
CAS 编号 |
102613-17-2 |
|---|---|
分子式 |
C12H10BrFN2O3 |
分子量 |
329.12 g/mol |
IUPAC 名称 |
3-[(5-bromo-2-methoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrFN2O3/c1-19-10-3-2-8(13)4-7(10)6-16-11(17)9(14)5-15-12(16)18/h2-5H,6H2,1H3,(H,15,18) |
InChI 键 |
QIUQDSYVXRAEBY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=O)C(=CNC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


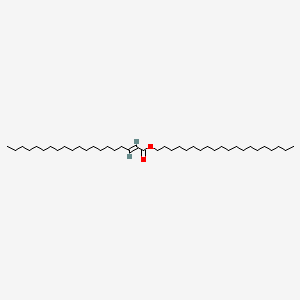
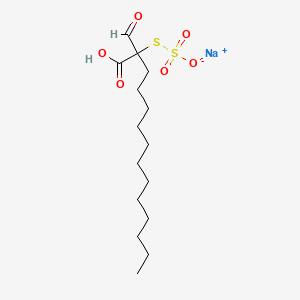
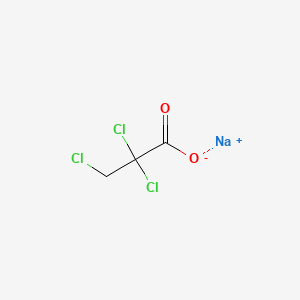

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

